molecular formula C22H19N3OS2 B11127814 (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11127814
M. Wt: 405.5 g/mol
InChI Key: YKZQDGMIOIFSMS-UYRXBGFRSA-N
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Description

The compound (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazolidinone ring fused with a pyrazole moiety, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated aromatic compounds. These products can further undergo additional chemical modifications to yield a variety of derivatives with potential biological activities .

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines. Its mechanism of action involves the disruption of cellular processes, leading to cell death .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for the formulation of new drugs and pesticides .

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. It has been shown to inhibit enzymes involved in critical cellular pathways, such as protein kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a pyrazole moiety. This structural feature enhances its biological activity and makes it a more potent candidate for drug development. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3OS2/c1-3-24-21(26)19(28-22(24)27)13-17-14-25(18-7-5-4-6-8-18)23-20(17)16-11-9-15(2)10-12-16/h4-14H,3H2,1-2H3/b19-13-

InChI Key

YKZQDGMIOIFSMS-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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